Amiphos

Cat. No. B1666001

Key on ui cas rn:

13265-60-6

M. Wt: 243.3 g/mol

InChI Key: BETVNUCOOCCCIO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05831131

Procedure details

Giving Benzoyl Peroxide as Major Product: A beaker was loaded with 1.23 g ~85% KOH pellets (19 mmoles) dissolved up to 15.9 ml with water, 2.04 ml of 30% aqueous hydrogen peroxide (20 mmoles), 50 ml of Freon® E1, and 2.32 ml of benzoyl chloride (20 mmoles) with ice bath cooling. An ultrasonic horn connected to a 40 Khz, 150 watt Dukane power source was started up at maximum power and lowered into the reaction mixture. After 25 seconds, ultrasonication was stopped, the solids filtered off, washed with water, and sucked dry on the filter. This gave 1.52 g of white solid, a 63% yield of benzoyl peroxide based on starting benzoyl chloride. The filtrate was brought to pH ~1 by the addition of concentrated sulfuric acid and then extracted three times with methylene chloride. The three methylene chloride extracts had a combined volume of 80 ml, 10.0 ml of which took 0.2 ml of 0.1N thiosulfate in iodometric peroxide titration. The failure to find significant amounts of peroxide in the methylene chloride extracts indicates that little if any benzoyl hydroperoxide [C6H5 (C=O)OOH] was formed during the reaction.

Name

Yield

63%

Identifiers

|

REACTION_CXSMILES

|

[OH-:1].[K+].[OH:3][OH:4].[CH3:5][C:6](NCCSP(OC)(OC)=S)=[O:7].[C:18](Cl)(=O)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>O>[C:18]([O:3][O:4][C:6](=[O:7])[C:5]1[CH:23]=[CH:24][CH:19]=[CH:20][CH:21]=1)(=[O:1])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.23 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Two

|

Name

|

|

|

Quantity

|

2.04 mL

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

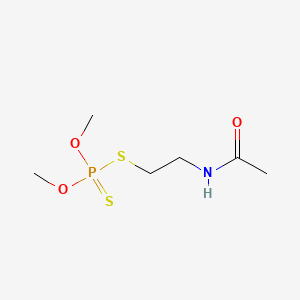

CC(=O)NCCSP(=S)(OC)OC

|

|

Name

|

|

|

Quantity

|

2.32 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

ultrasonication

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the solids filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

sucked dry on the filter

|

Outcomes

Product

Details

Reaction Time |

25 s |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 63% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |